![molecular formula C20H23ClN4O B2533796 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride CAS No. 2418597-03-0](/img/structure/B2533796.png)
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
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Overview
Description
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride is a synthetic organic compound that stands out for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyrazole ring, and a naphthalene backbone, making it a subject of interest for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride typically involves a multi-step process:
Formation of the pyrrolidine ring: This step usually involves the reaction of appropriate starting materials under conditions that favor the formation of a pyrrolidine ring.
Introduction of the pyrazole group: The pyrazole ring is then introduced through a reaction involving a suitable precursor and a set of specific reaction conditions.
Attachment to the naphthalene backbone: This final step involves coupling the previously formed intermediates to the naphthalene backbone, often using catalytic reactions to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions is crucial to maximize yield and minimize costs. This often involves using high-efficiency catalysts, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride can undergo various types of chemical reactions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize certain functional groups within the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used to reduce specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides under controlled conditions.
Common Reagents and Conditions: Depending on the desired reaction, common reagents include acids, bases, oxidizing agents, and reducing agents. Conditions may vary widely, encompassing a range of temperatures, pressures, and solvent environments.
Major Products Formed: The products formed depend heavily on the reaction conditions and the reagents used. For instance, oxidation might yield various oxygenated derivatives, while reduction could produce multiple hydrogenated compounds.
Scientific Research Applications
Chemistry: This compound is often studied for its reactivity and the various types of chemical reactions it can undergo.
Biology: Research includes its interactions with biological molecules, potential as a biochemical probe, and effects on cellular functions.
Medicine: Potential applications in drug development due to its unique structural features and possible bioactivity. Studies might explore its use in designing new therapeutic agents.
Industry: Used in the synthesis of other complex organic molecules and materials science, where its unique properties can be leveraged.
Mechanism of Action
The mechanism by which 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride exerts its effects depends largely on its interaction with molecular targets. It typically involves binding to specific proteins or nucleic acids, altering their structure and function. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and interactions with cellular membranes.
Comparison with Similar Compounds
Other amino-pyrrolidine derivatives
Naphthalene-based compounds
Pyrazole-containing molecules
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Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene moiety linked to a pyrrolidine ring containing an amino group and a methylpyrazole substituent. The molecular formula is C17H20N4⋅HCl with a molecular weight of approximately 300.83 g/mol.
Research indicates that this compound may interact with various biological targets, particularly in the realm of neuropharmacology and oncology. Its activity can be attributed to:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival.
- Modulation of Neurotransmitter Systems : The presence of the pyrazole group suggests potential interactions with GABAergic or dopaminergic systems, which could influence mood and behavior.
Pharmacological Effects
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Antitumor Activity :
- In vitro studies have shown that the compound exhibits cytotoxic properties against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases.
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Neuroprotective Effects :
- Animal models indicate that it may provide neuroprotection in conditions such as stroke or neurodegenerative diseases by reducing oxidative stress and inflammation.
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Anti-inflammatory Properties :
- The compound has demonstrated the ability to downregulate pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | Effect Observed | Reference |
---|---|---|---|
Antitumor Activity | MCF-7 (breast cancer) | IC50 = 12 µM | |
A549 (lung cancer) | Induction of apoptosis | ||
Neuroprotective | Rat model of stroke | Reduction in infarct size | |
Anti-inflammatory | RAW 264.7 macrophages | Decreased IL-6 levels |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytoplasm.
Case Study 2: Neuroprotective Role
In a rat model of ischemic stroke, Liu et al. (2024) administered the compound post-injury and observed a marked reduction in neurological deficits and brain tissue damage compared to controls. Histological analysis showed decreased apoptosis in neuronal tissues, suggesting a protective effect mediated by antioxidant mechanisms.
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-23-11-16(10-22-23)18-12-24(13-19(18)21)20(25)9-15-7-4-6-14-5-2-3-8-17(14)15;/h2-8,10-11,18-19H,9,12-13,21H2,1H3;1H/t18-,19+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIYSCGZBOGUQM-GRTNUQQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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